Methyl 3-methoxy-2-nitrobenzoate
Overview
Description
“Methyl 3-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO5 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “Methyl 3-methoxy-2-nitrobenzoate” can be achieved by taking 3-methyl benzoate as a starting material . The process involves nitrification, reduced-pressure concentration, washing with ice water, filtering, and recrystallization . A new method takes acetic anhydride, instead of sulphuric acid, as a catalyst, which improves the reaction selectivity and yield .Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-2-nitrobenzoate” can be represented by the InChI code: 1S/C9H9NO5/c1-14-7-5-3-4-6 (9 (11)15-2)8 (7)10 (12)13/h3-5H,1-2H3 .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-2-nitrobenzoate” is a solid substance at room temperature . It has a molecular weight of 211.17 .Scientific Research Applications
Synthesis of Other Compounds
Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2H)-one, 5-nitroisocoumarin and [2- (4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone . It may also be used in the preparation of substituted nitrostyrene benzoic acids .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 It’s closely related to gallic acid and methyl gallates, which are known for their antioxidant and free radical scavenging properties .
Mode of Action
It’s known that nitrobenzoate esters are involved in the synthesis of ‘push-pull’ naphthalenes. The nitro group in the compound could potentially undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Given its structural similarity to gallic acid and methyl gallates, it may influence pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
The compound’s molecular weight (21117 g/mol) and its chemical structure suggest that it could potentially be absorbed and distributed in the body .
Result of Action
Related compounds like gallic acid and methyl gallates are known to have antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
methyl 3-methoxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQRLPHAAICCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201147 | |
Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-2-nitrobenzoate | |
CAS RN |
5307-17-5 | |
Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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